
decanoic acid;decyl carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid;decyl carbamimidothioate typically involves the reaction of decanoic acid with decyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Decanoic acid+Decyl isothiocyanate→Decanoic acid;decyl carbamimidothioate
The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Decanoic acid;decyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
科学的研究の応用
Decanoic acid;decyl carbamimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of decanoic acid;decyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect cellular signaling pathways. For example, in biological systems, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects such as anticonvulsant activity.
類似化合物との比較
Similar Compounds
Decanoic acid: A medium-chain fatty acid with similar structural properties.
Decyl isothiocyanate: A precursor used in the synthesis of decanoic acid;decyl carbamimidothioate.
Carbamimidothioic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its combined properties of decanoic acid and carbamimidothioate. This combination imparts distinct chemical reactivity and potential applications that are not observed in the individual components. The presence of both fatty acid and carbamimidothioate moieties allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6326-52-9 |
|---|---|
分子式 |
C21H44N2O2S |
分子量 |
388.7 g/mol |
IUPAC名 |
decanoic acid;decyl carbamimidothioate |
InChI |
InChI=1S/C11H24N2S.C10H20O2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10(11)12/h2-10H2,1H3,(H3,12,13);2-9H2,1H3,(H,11,12) |
InChIキー |
WQDZHWFFLIPTQA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC(=N)N.CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


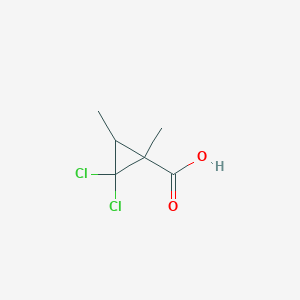

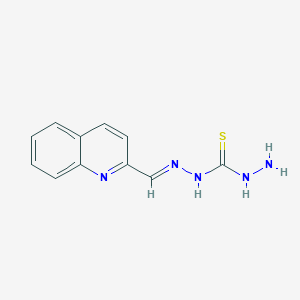
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
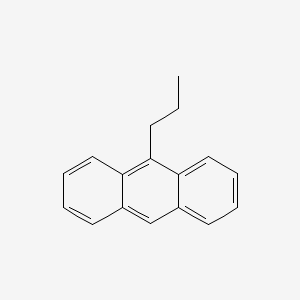

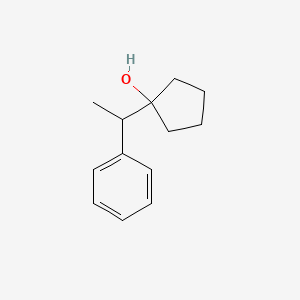
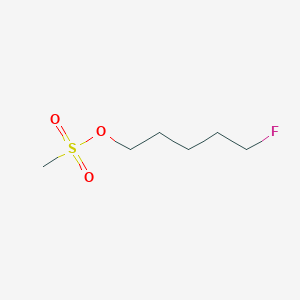
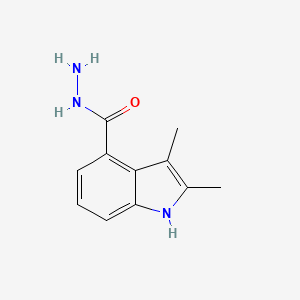

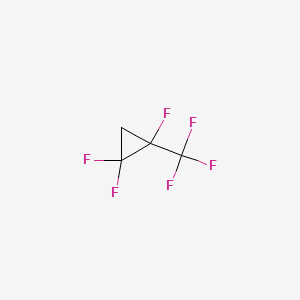
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
